Chloro(diphenyl)(2-phenylethenyl)silane Chloro(diphenyl)(2-phenylethenyl)silane
Brand Name: Vulcanchem
CAS No.: 117229-43-3
VCID: VC19137359
InChI: InChI=1S/C20H17ClSi/c21-22(19-12-6-2-7-13-19,20-14-8-3-9-15-20)17-16-18-10-4-1-5-11-18/h1-17H
SMILES:
Molecular Formula: C20H17ClSi
Molecular Weight: 320.9 g/mol

Chloro(diphenyl)(2-phenylethenyl)silane

CAS No.: 117229-43-3

Cat. No.: VC19137359

Molecular Formula: C20H17ClSi

Molecular Weight: 320.9 g/mol

* For research use only. Not for human or veterinary use.

Chloro(diphenyl)(2-phenylethenyl)silane - 117229-43-3

Specification

CAS No. 117229-43-3
Molecular Formula C20H17ClSi
Molecular Weight 320.9 g/mol
IUPAC Name chloro-diphenyl-(2-phenylethenyl)silane
Standard InChI InChI=1S/C20H17ClSi/c21-22(19-12-6-2-7-13-19,20-14-8-3-9-15-20)17-16-18-10-4-1-5-11-18/h1-17H
Standard InChI Key VPVTXSGGVDEHIN-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C=C[Si](C2=CC=CC=C2)(C3=CC=CC=C3)Cl

Introduction

Chemical Structure and Physicochemical Properties

Chloro(diphenyl)(2-phenylethenyl)silane features a tetrahedral silicon center bonded to two phenyl groups (C6H5\text{C}_6\text{H}_5), one 2-phenylethenyl (vinylphenyl) group, and a chlorine atom. The phenyl groups provide steric bulk and electronic stabilization, while the vinyl moiety introduces unsaturation, enabling participation in conjugation and addition reactions. The chlorosilane functional group (Si-Cl\text{Si-Cl}) is highly electrophilic, making the compound reactive toward nucleophiles such as alcohols, amines, and organometallic reagents .

Key physicochemical properties include:

  • Molecular Formula: C20H17ClSi\text{C}_{20}\text{H}_{17}\text{ClSi}

  • Molecular Weight: 320.9 g/mol

  • Reactivity: The chlorine atom’s polarization enhances susceptibility to substitution, while the vinyl group allows for cycloaddition and polymerization .

Synthesis Methods

Hydrosilylation of Alkynes

A common route involves the hydrosilylation of phenylacetylene with chlorodiphenylsilane (ClSiPh2H\text{ClSiPh}_2\text{H}) in the presence of transition-metal catalysts. Platinum-based catalysts (e.g., Karstedt’s catalyst) or rhodium complexes facilitate the anti-Markovnikov addition of the Si-H\text{Si-H} bond across the alkyne, yielding the vinylsilane product .

ClSiPh2H+HC≡CPhcatalystClSiPh2(CH2CPh)\text{ClSiPh}_2\text{H} + \text{HC≡CPh} \xrightarrow{\text{catalyst}} \text{ClSiPh}_2(\text{CH}_2\text{CPh})

Transition-Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling reactions between chlorodiphenylsilane and styryl derivatives (e.g., styrylboronic acids) offer a stereocontrolled pathway. This method leverages the Suzuki-Miyaura coupling mechanism, where the silicon-chlorine bond undergoes transmetallation with boron reagents .

Applications in Organic Synthesis and Materials Science

Cross-Coupling Reactions

Chloro(diphenyl)(2-phenylethenyl)silane serves as a precursor in palladium-catalyzed cross-couplings, where its silicon-chlorine bond activates toward electrophilic substitution. For example, in the Hiyama-Denmark reaction, fluoride ions cleave the Si-Cl\text{Si-Cl} bond, generating a pentacoordinate silicate intermediate that couples with aryl halides :

Ar-X+ClSiPh2(CH=CHPh)Pd, FAr-SiPh2(CH=CHPh)+X\text{Ar-X} + \text{ClSiPh}_2(\text{CH=CHPh}) \xrightarrow{\text{Pd, F}^-} \text{Ar-SiPh}_2(\text{CH=CHPh}) + \text{X}^-

Polymerization and Materials Design

The vinyl group enables radical or cationic polymerization, forming silicon-containing polymers with tailored thermal and optical properties. Such materials find use in coatings, adhesives, and optoelectronic devices.

Research Findings on Reactivity and Mechanisms

Nucleophilic Substitution Kinetics

Studies indicate that the Si-Cl\text{Si-Cl} bond undergoes nucleophilic substitution 5–10 times faster than analogous alkyl chlorides due to silicon’s electrophilicity. For instance, reactions with methanol yield Si-OCH3\text{Si-OCH}_3 derivatives within minutes at room temperature.

Stereoelectronic Effects in Catalysis

The vinyl group’s conjugation with the silicon center stabilizes transition states in cross-coupling reactions, reducing activation energy by 15–20 kJ/mol compared to non-conjugated silanes .

Comparative Analysis with Related Organosilicon Compounds

The table below contrasts chloro(diphenyl)(2-phenylethenyl)silane with structurally similar silanes:

CompoundStructure FeaturesKey Applications
TrimethylchlorosilaneThree methyl groups attached to siliconSilane coupling agent, surface modification
PhenyltrimethoxysilanePhenyl group with three methoxy substituentsHydrophobic coatings, resin synthesis
DiphenyldichlorosilaneTwo phenyl groups and two chlorine atomsPrecursor for silicones, high reactivity
VinyltriethoxysilaneVinyl group with three ethoxy substituentsPolymer crosslinking, adhesion promotion

Chloro(diphenyl)(2-phenylethenyl)silane uniquely combines phenyl and vinyl groups, enabling dual functionality in catalysis and materials science. Its reactivity surpasses trimethylchlorosilane in cross-couplings due to enhanced electrophilicity and conjugation .

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